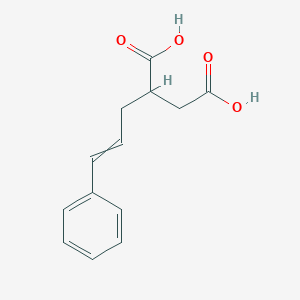
2-Cinnamylsuccinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cinnamylsuccinic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cinnamyl group attached to the succinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: 2-Cinnamylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of cinnamyl bromide with diethyl succinate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 2-Cinnamylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain.
Substitution: The aromatic ring of the cinnamyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of cinnamylsuccinic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-alkylsuccinic acid derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
2-Cinnamylsuccinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-cinnamylsuccinic acid involves its interaction with various molecular targets and pathways. The cinnamyl group can interact with cellular membranes, affecting membrane fluidity and function. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Cinnamic Acid: Shares the cinnamyl group but lacks the succinic acid moiety.
Succinic Acid: Lacks the cinnamyl group but shares the succinic acid backbone.
Cinnamyl Alcohol: Contains the cinnamyl group but with an alcohol functional group instead of succinic acid.
Uniqueness: 2-Cinnamylsuccinic acid is unique due to the combination of the cinnamyl and succinic acid moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-(3-phenylprop-2-enyl)butanedioic acid |
InChI |
InChI=1S/C13H14O4/c14-12(15)9-11(13(16)17)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9H2,(H,14,15)(H,16,17) |
InChI 键 |
USYIGOSTVXJXHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


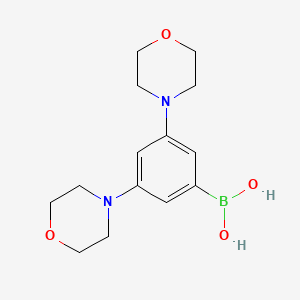
![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094970.png)
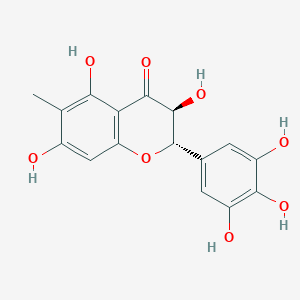

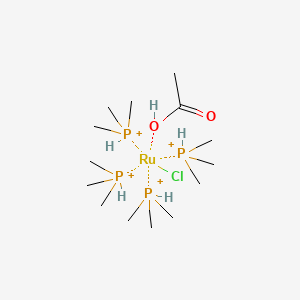
![7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094990.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094998.png)

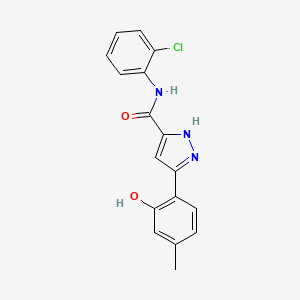
![5-[4-(benzyloxy)phenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095005.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

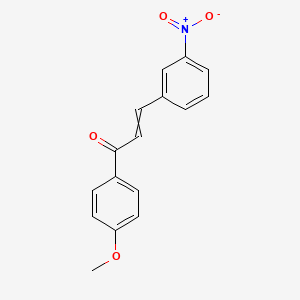
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095025.png)
